
4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one typically involves the reaction of a morpholine derivative with an epoxide and a thiadiazole precursor. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Batch or continuous flow reactors: .
Purification techniques: Such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a catalyst.
作用机制
The mechanism of action of 4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazole: .
2-(Oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one: .
Uniqueness
4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one is unique due to the presence of both the morpholine and epoxide groups, which may confer distinct chemical and biological properties compared to other thiadiazoles.
属性
分子式 |
C9H13N3O3S |
|---|---|
分子量 |
243.29 g/mol |
IUPAC 名称 |
4-morpholin-4-yl-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3-one |
InChI |
InChI=1S/C9H13N3O3S/c13-9-8(11-1-3-14-4-2-11)10-16-12(9)5-7-6-15-7/h7H,1-6H2 |
InChI 键 |
YPKHCBYHEAKDKS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NSN(C2=O)CC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


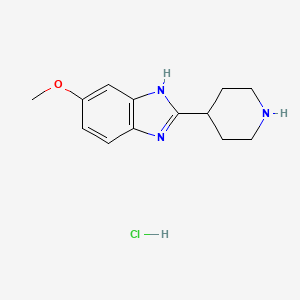
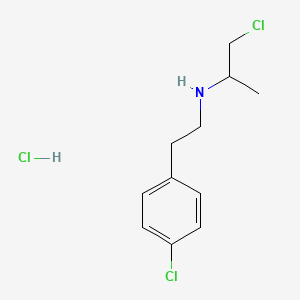
![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)

![2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)
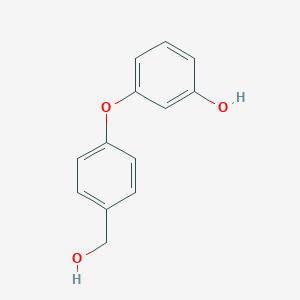
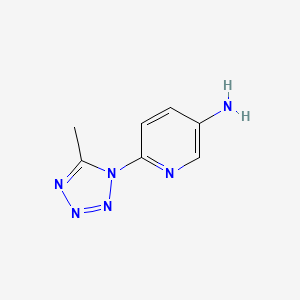
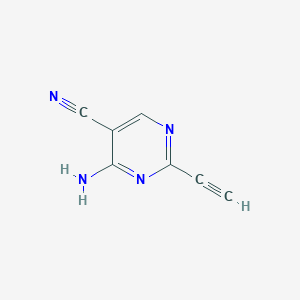
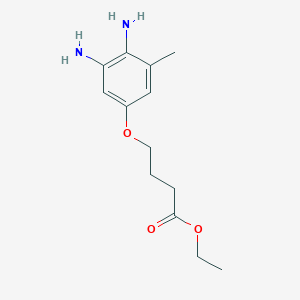

![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)

![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
